![molecular formula C8H6BrClO2 B1375526 4-Bromo-3-chloro-5-methylbenzoic acid CAS No. 1416352-15-2](/img/structure/B1375526.png)
4-Bromo-3-chloro-5-methylbenzoic acid
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Overview
Description
4-Bromo-3-chloro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrClO2 . It is used in various chemical reactions and has a molecular weight of 249.49 g/mol .
Synthesis Analysis
The synthesis of 4-Bromo-3-chloro-5-methylbenzoic acid can be achieved through several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . It can also be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile .Molecular Structure Analysis
The InChI code for 4-Bromo-3-chloro-5-methylbenzoic acid is 1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromo-3-chloro-5-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 249.49 g/mol .Scientific Research Applications
Polymer Science: Petrochemical Additive
In polymer science, this compound has been utilized in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . These derivatives are important for creating potent, nonpeptide GPIIb/IIIa antagonists, which have applications in the development of new materials with specific mechanical properties.
Optoelectronics: Material Synthesis
The benzoic acid derivative plays a role in the field of optoelectronics, where it may be used in the synthesis of materials that have applications in light-emitting devices . Its chemical structure allows for the creation of compounds that can influence the electronic and optical properties of materials.
Catalysis: Synthesis of Organic Compounds
4-Bromo-3-chloro-5-methylbenzoic acid: is also used in catalysis, particularly in the synthesis of organic compounds like biphenyl amides . These compounds are crucial in various catalytic processes that facilitate chemical reactions, thereby enhancing the efficiency and selectivity of synthesis in industrial applications.
Organic Synthesis: Building Blocks
This compound serves as a building block in organic synthesis, enabling the construction of complex molecules through reactions such as free radical bromination and nucleophilic substitution . Its versatility in forming various organic structures makes it a valuable component in synthetic chemistry.
Industrial Uses: Chemical Intermediate
In industrial settings, 4-Bromo-3-chloro-5-methylbenzoic acid is used as a chemical intermediate in the manufacture of various products . Its role in the production line underscores its significance in the chemical industry, contributing to the synthesis of materials and chemicals that serve a wide range of applications.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNHENCALWCBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416352-15-2 |
Source
|
Record name | 4-bromo-3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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